molecular formula C22H19ClN2O3 B11150564 8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11150564
M. Wt: 394.8 g/mol
InChI Key: CKAGISIBZGIXBT-UHFFFAOYSA-N
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Description

8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a unique combination of a pyrazole ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the chromenone structure. Key reagents include 2-chlorophenylhydrazine and methylcyclopentanone, which undergo cyclization and condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone derivative, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a pyrazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H19ClN2O3/c1-11-9-18-20(12-6-4-7-13(12)22(27)28-18)21(26)19(11)17-10-16(24-25-17)14-5-2-3-8-15(14)23/h2-3,5,8-9,16,24,26H,4,6-7,10H2,1H3

InChI Key

CKAGISIBZGIXBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=CC=C5Cl)O

Origin of Product

United States

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